Differential Potency in Infant B-ALL Cells vs. Lead Menin-MLL Inhibitors MI-463 and MI-503
In a head-to-head preclinical evaluation of menin inhibitors for KMT2A-rearranged infant B-cell acute lymphoblastic leukemia (B-ALL), MI-136 exhibited a mean IC50 of 10.2 µM. This is substantially higher (i.e., less potent) than the mean IC50 values observed for the more advanced analogs MI-463 (5.9 µM) and MI-503 (6.1 µM) in the same cellular assay [1]. This direct comparison quantifies the compound's relative anti-leukemic activity in this specific, therapeutically challenging cancer model.
| Evidence Dimension | Anti-proliferative activity (Mean IC50) |
|---|---|
| Target Compound Data | 10.2 µM |
| Comparator Or Baseline | MI-463: 5.9 µM; MI-503: 6.1 µM |
| Quantified Difference | MI-136 is 1.7-fold less potent than MI-463 and MI-503 in this assay. |
| Conditions | KMT2A-rearranged infant B-ALL cells in vitro |
Why This Matters
This data is critical for researchers selecting the correct tool compound for infant leukemia studies, as it demonstrates that MI-136 has a distinct activity profile compared to its more potent analogs, making it a valuable reference compound for understanding structure-activity relationships or as a control in assays.
- [1] Larvol, V. (2022). Menin inhibitors as targeted therapeutics in KMT2a rearranged infant leukemia and the identification of effective treatment combinations. Journal of Clinical Oncology, 40(16_suppl), 10024. View Source
